1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene
Description
1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound featuring iodine atoms at the 1- and 3-positions, a fluorine atom at the 2-position, and a trifluoromethylthio (-SCF₃) group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to the unique electronic and steric effects imparted by its substituents. The trifluoromethylthio group is known to enhance lipophilicity, which improves membrane permeability and bioavailability, while iodine and fluorine contribute to metabolic stability and binding selectivity .
Properties
Molecular Formula |
C7H2F4I2S |
|---|---|
Molecular Weight |
447.96 g/mol |
IUPAC Name |
2-fluoro-1,3-diiodo-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2F4I2S/c8-6-4(12)1-3(2-5(6)13)14-7(9,10)11/h1-2H |
InChI Key |
MLZKTMSILRALJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1I)F)I)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Introduction of the Trifluoromethylthio Group (-SCF₃)
The trifluoromethylthio substituent is introduced via copper-mediated coupling reactions:
- Copper-Mediated Coupling : The diiodo-fluorobenzene intermediate undergoes a coupling reaction with a trifluoromethylthio source, commonly bis(trifluoromethyl) disulfide ((CF₃S)₂), in a polar aprotic solvent such as dimethylformamide (DMF).
- Reaction Conditions : The reaction is typically conducted at elevated temperatures around 80°C to facilitate the coupling.
- Catalysts and Ligands : Palladium acetate (Pd(OAc)₂) and bidentate phosphine ligands such as Xantphos are employed to enhance the efficiency and selectivity of the cross-coupling process.
This step installs the -SCF₃ group at the 5-position relative to the fluorine, completing the substitution pattern of the target molecule.
Industrial Scale Considerations and Optimization
For large-scale synthesis, continuous flow reactors are often utilized to improve yield and purity:
- Continuous Flow Reactors : These reactors provide better control over reaction parameters such as temperature, mixing, and reaction time, leading to higher yields (~75%) and purity (>98%).
- Catalyst Efficiency : Optimization of palladium catalysts and ligands reduces side reactions and improves turnover numbers.
- Purification : The product is typically purified by standard chromatographic techniques or recrystallization to achieve the desired purity.
Comparative Properties and Reactivity of Isomeric Analogues
The positioning of iodine atoms significantly influences the compound’s physical and chemical properties. For example, the 1,5-diiodo isomer shows different melting points, solubility, and reactivity compared to the 1,3-diiodo isomer:
| Property | 1,5-Diiodo Isomer | 1,3-Diiodo Isomer (Target Compound) |
|---|---|---|
| Melting Point | 112–114°C | 98–100°C |
| Solubility in Tetrahydrofuran (THF) | 25 mg/mL | 45 mg/mL |
| Reaction Rate with Grignard Reagents | Slow (24 hours) | Rapid (2 hours) |
The higher solubility and faster reactivity of the 1,3-diiodo isomer make it more suitable for further functionalization and applications in organic synthesis.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Directed ortho-metalation | n-BuLi, low temperature, fluorobenzene | Lithiation at 1,3-positions |
| 2 | Iodination | Iodine (I₂), quenching | Formation of 1,3-diiodo intermediate |
| 3 | Copper-mediated coupling | (CF₃S)₂, Cu catalyst, Pd(OAc)₂, Xantphos, DMF, 80°C | Introduction of trifluoromethylthio group at 5-position |
| 4 | Purification | Chromatography or recrystallization | Pure 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene |
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate under mild conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.
Major Products Formed
Substitution Products: Compounds with different nucleophiles replacing the iodine atoms.
Oxidation Products: Compounds with higher oxidation states of iodine.
Reduction Products: Compounds with lower oxidation states of iodine.
Coupling Products: Complex molecules formed through carbon-carbon bond formation.
Scientific Research Applications
1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The iodine and fluorine atoms, along with the trifluoromethylthio group, contribute to its reactivity and ability to form stable complexes with various substrates. These interactions can modulate biological pathways and chemical reactions, making it a valuable compound in research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related derivatives (Table 1), with key differences in substituents impacting physicochemical and pharmacological properties.
Table 1: Structural and Physicochemical Comparison
*Estimated cLogP values based on substituent contributions .
†Trifluoromethylthio increases lipophilicity compared to trifluoromethoxy (-OCF₃) .
‡SCF₃ stability under acidic conditions depends on adjacent substituents; electron-withdrawing groups enhance stability .
§Nitro groups reduce stability due to electron-withdrawing effects .
Key Findings
Lipophilicity and Bioavailability
- The trifluoromethylthio (-SCF₃) group in the target compound confers higher lipophilicity (cLogP ~3.5) compared to trifluoromethoxy (-OCF₃) analogues (cLogP ~1.8–2.1). This aligns with findings that -SCF₃ increases octanol/water partition coefficients, enhancing membrane permeability and bioavailability .
- Replacement of -SCF₃ with -OCF₃ reduces cLogP by ~1.5–2.0 units, making derivatives more polar and aqueous-soluble, which may improve compliance with Lipinski’s rules .
Stability Under Acidic Conditions
- Compounds with -SCF₃ groups exhibit moderate stability in acidic environments. For example, 4-methoxy-substituted SCF₃ arenes degrade under strong acid (e.g., triflic acid), yielding thiophenols via difluorobenzylic cation intermediates. Electron-withdrawing substituents (e.g., sulfonyl) improve stability .
- In contrast, trifluoromethoxy (-OCF₃) derivatives show higher acid stability due to reduced electron donation to the aromatic ring .
Pharmacological Implications
- Fluorine at the 2-position enhances metabolic stability by resisting oxidative degradation, a common feature in fluorinated pharmaceuticals .
- The -SCF₃ group’s high electronegativity may improve target binding through dipole interactions or hydrophobic effects, though this requires further docking studies .
Biological Activity
1,3-Diiodo-2-fluoro-5-(trifluoromethylthio)benzene is a halogenated aromatic compound with potential biological activities due to its unique chemical structure. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C7H2F4I2S
- Molecular Weight : 447.96 g/mol
- CAS Number : 1803784-19-1
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The presence of iodine and fluorine atoms in the structure enhances its reactivity and potential for biological interaction. The trifluoromethylthio group may also influence the compound's lipophilicity, affecting its absorption and distribution in biological tissues.
Biological Activity
Research into the biological activity of this compound has revealed several key findings:
1. Enzyme Inhibition
One area of significant interest is the compound's inhibitory effects on enzymes such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis, and inhibitors can have applications in treating hyperpigmentation disorders.
2. Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines indicate that while some analogs exhibit significant activity against cancer cells, others maintain low toxicity at therapeutic concentrations. For instance, analogs derived from similar structures showed varying degrees of cytotoxicity in B16F10 murine melanoma cells.
Case Study 1: Tyrosinase Inhibition
A study investigated the tyrosinase inhibitory activity of several analogs related to this compound. The results indicated that certain structural modifications could enhance inhibitory potency significantly.
Case Study 2: Antimicrobial Activity
Another study assessed the antimicrobial properties of halogenated compounds similar to this compound. Results demonstrated promising antibacterial activity against various strains, suggesting potential applications in developing new antimicrobial agents.
Future Research Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activities of this compound. Specific areas for future investigation include:
- Detailed kinetic studies on enzyme inhibition.
- Exploration of its effects on different cancer cell lines.
- Assessment of its safety profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
